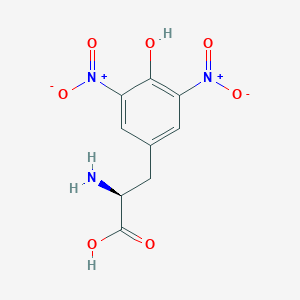

3,5-Dinitro-L-tyrosine

Vue d'ensemble

Description

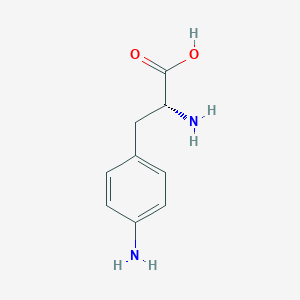

3,5-Dinitro-L-tyrosine is a non-proteinogenic L-alpha-amino acid that is L-tyrosine substituted by nitro groups at positions 3 and 5 . It is a C-nitro compound and a L-tyrosine derivative .

Molecular Structure Analysis

The molecular formula of this compound is C9H9N3O7 . The average mass is 271.184 Da and the monoisotopic mass is 271.044037 Da .Applications De Recherche Scientifique

Aminotransferase Activities : 3,5-Dinitro-L-tyrosine has been studied for its role in aminotransferase activities, particularly related to thyroid hormones. It serves as a substrate in the aminotransferase reactions involving thyroid hormones, indicating its potential in studies related to thyroid function and metabolic processes (Soffer, Hechtman, & Savage, 1973).

Receptor Binding : The R- and S-isomers of 3,5-Dinitro-o-tyrosine have been synthesized and found to bind differentially with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. This finding is crucial in the development of receptor antagonists, potentially useful in neurochemical and pharmacological research (Sun et al., 1998).

Amino Acid Derivative Preparation : 3,5-Dinitro-1-(4-nitrophenyl)-4-pyridone, a derivative of this compound, has been used as an effective protecting reagent for primary amines in amino acids. This application is relevant in the preparation and purification of various amino acids for research and industrial purposes (Matsumura et al., 1984).

Iodotyrosine Deiodination Inhibition : In studies related to thyroid function, this compound has been shown to inhibit the deiodination of iodotyrosines, a process crucial in thyroid hormone metabolism. This inhibition is significant for understanding thyroid hormone regulation and related metabolic disorders (Green, 1968).

Chemical Influences on Tyrosine Phosphorylation : Research has explored how 3,5-Dinitrotyrosine affects the chemical reactivity of tyrosine residues in proteins, particularly regarding phosphorylation. This is important in studying protein function and signaling pathways in cells (Martin, Wu, Jakes, & Graves, 1990).

Protein Modification Studies : 3,5-Dinitrotyrosine has been utilized in the study of protein modifications, such as in the context of nuclear magnetic resonance to determine intramolecular distances in proteins. This application is vital for understanding protein structure and function (Marinetti, Snyder, & Sykes, 1976).

Role in Peroxynitrite-Mediated Nitration : The compound has been investigated in the context of peroxynitrite-mediated nitration of peptides. This research is relevant to understanding oxidative stress and its impact on biological molecules (Yi, Smythe, Blount, & Duncan, 1997).

Oxidation Mechanisms : Studies have also explored the role of 3,5-Dinitrotyrosine in the oxidation mechanisms catalyzed by peroxynitrite, contributing to our understanding of oxidative stress and related pathologies (Lymar, Jiang, & Hurst, 1996).

Safety and Hazards

Mécanisme D'action

Target of Action

3,5-Dinitro-L-tyrosine is a derivative of the amino acid tyrosine . It is used as an artificial substrate for the enzyme tyrosine aminotransferase . Compared to tyrosine, this compound has zero activity as a substrate for this enzyme .

Biochemical Pathways

Given its structural similarity to tyrosine, it may potentially interfere with pathways involving tyrosine or its derivatives .

Analyse Biochimique

Biochemical Properties

3,5-Dinitro-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. It is used as an artificial substrate, with zero activity relative to tyrosine as a substrate for tyrosine aminotransferase

Cellular Effects

It is known that tyrosine derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes are not currently known.

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with different enzymes and cofactors . The specific metabolic pathways it is involved in, as well as its effects on metabolic flux or metabolite levels, are not currently known.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not currently known . Future studies could explore potential targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZOSDSFLRXREA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879760 | |

| Record name | 3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17360-11-1 | |

| Record name | 3,5-Dinitro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17360-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

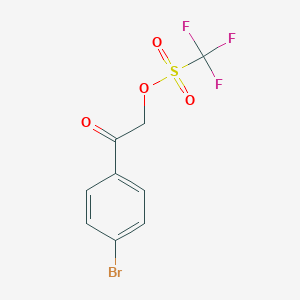

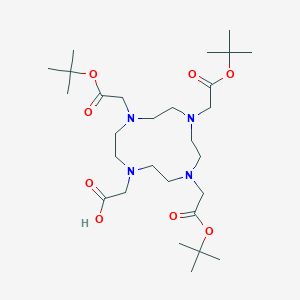

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Dinitro-L-tyrosine affect thyroid hormone activity?

A: Research suggests that this compound acts as an inhibitor of deiodination, a process crucial for thyroid hormone activation and regulation. In studies using sheep thyroid tissues, this compound effectively inhibited the deiodination of 3,5-diiodo-L-tyrosine (DIT) []. This inhibitory effect was further confirmed in rats, where administration of this compound alongside radiolabeled DIT led to reduced deiodination and the emergence of an unidentified DIT metabolite in both blood and urine [].

Q2: Does the structure of this compound influence its inhibitory activity on thyroid hormone processes?

A: Yes, the specific chemical structure of this compound appears crucial for its inhibitory effects on thyroid deiodination. Studies comparing the inhibitory potential of various tyrosine derivatives revealed that the presence of nitro groups on the tyrosine structure plays a significant role []. For instance, 3-Nitro-L-tyrosine (MNT) demonstrated even greater inhibitory potency than this compound, suggesting that the number and position of nitro groups may influence the compound's interaction with the deiodination machinery [].

Q3: Beyond its inhibitory action, has this compound been explored in the development of thyroid hormone analogs?

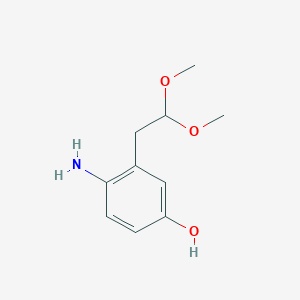

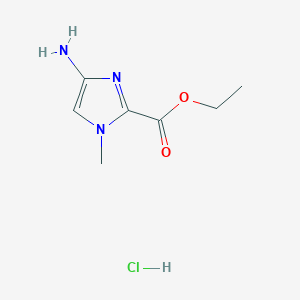

A: Interestingly, while this compound itself acts as an inhibitor, its structural features have been exploited in the synthesis of thyroid hormone analogs []. Researchers utilized a this compound derivative as a key building block in synthesizing a series of 3′-heteroarylmethyl analogues of 3,3′,5-tri-iodo-L-thyronine (T3) []. These synthetic analogs were designed to achieve selective thyromimetic activity, potentially offering therapeutic benefits with reduced side effects compared to traditional thyroid hormone treatments [].

Q4: Are there crystallographic studies on this compound?

A: Yes, researchers have successfully determined the crystal structures of two distinct modifications of this compound []. While the abstract doesn't provide specific details about these modifications or their implications, this structural information is potentially valuable for understanding the molecule's interactions at a molecular level and could be relevant for future drug design endeavors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid](/img/structure/B556578.png)